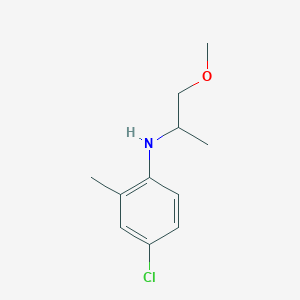![molecular formula C5H7BrIN3O B15263807 4-Bromo-5-[(2-iodoethoxy)methyl]-1H-1,2,3-triazole](/img/structure/B15263807.png)
4-Bromo-5-[(2-iodoethoxy)methyl]-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-[(2-iodoethoxy)methyl]-1H-1,2,3-triazole is a heterocyclic compound that contains both bromine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-[(2-iodoethoxy)methyl]-1H-1,2,3-triazole typically involves the reaction of 4-bromo-1H-1,2,3-triazole with 2-iodoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-[(2-iodoethoxy)methyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide (NaN3) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or palladium on carbon (Pd/C) can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
4-Bromo-5-[(2-iodoethoxy)methyl]-1H-1,2,3-triazole has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in biological assays to study its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-5-[(2-iodoethoxy)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
4-Bromo-1H-1,2,3-triazole: A simpler analog without the iodoethoxy group.
5-Iodo-1H-1,2,3-triazole: Similar structure but with an iodine atom instead of bromine.
4-Bromo-5-methyl-1H-1,2,3-triazole: Contains a methyl group instead of the iodoethoxy group.
Uniqueness: 4-Bromo-5-[(2-iodoethoxy)methyl]-1H-1,2,3-triazole is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C5H7BrIN3O |
|---|---|
Molecular Weight |
331.94 g/mol |
IUPAC Name |
4-bromo-5-(2-iodoethoxymethyl)-2H-triazole |
InChI |
InChI=1S/C5H7BrIN3O/c6-5-4(8-10-9-5)3-11-2-1-7/h1-3H2,(H,8,9,10) |
InChI Key |
DSVQQEITKKVOSX-UHFFFAOYSA-N |
Canonical SMILES |
C(CI)OCC1=NNN=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


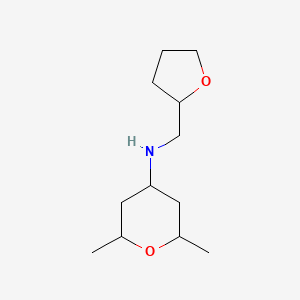
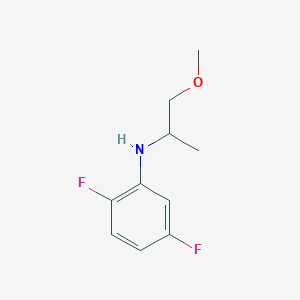
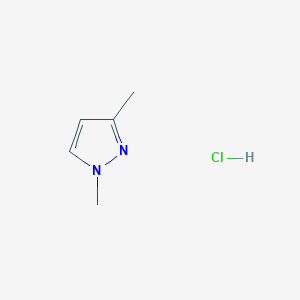
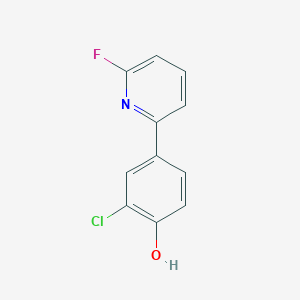
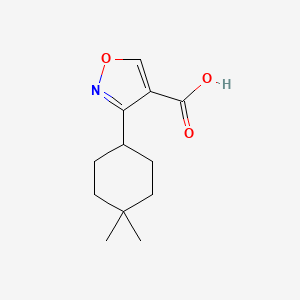
![3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid](/img/structure/B15263759.png)
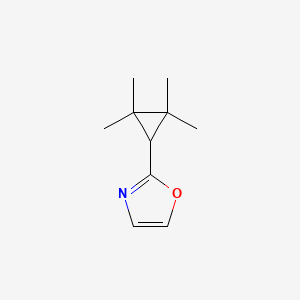

![1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B15263782.png)

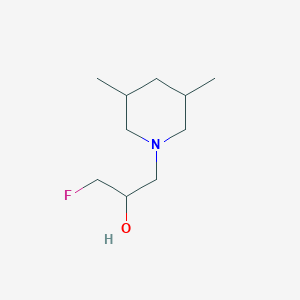
![2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride](/img/structure/B15263803.png)
